N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
Description
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a triazolopyridine ring with a tetrahydronaphthalene moiety, making it of significant interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-16(14-9-5-7-12-6-1-2-8-13(12)14)18-17-20-19-15-10-3-4-11-21(15)17/h5,7,9H,1-4,6,8,10-11H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVPOUMCMWKLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)NC3=NN=C4N3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide typically involves multiple steps:
Formation of the Triazolopyridine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and aldehydes or ketones, which react to form the triazole ring.
Attachment of the Tetrahydronaphthalene Moiety: This involves the coupling of the triazolopyridine intermediate with a tetrahydronaphthalene derivative. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, reducing the need for harsh reaction conditions and extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes, altering metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound can intercalate with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines
- 1,2,4-triazolo[4,3-a]pyridines
- Tetrahydronaphthalene derivatives
Uniqueness
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual-ring system allows for diverse functionalization, making it a versatile scaffold in drug design and material science.
This compound’s unique structure and reactivity profile make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and therapeutic developments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
